IRDye 700DX: A Technical Guide to a Potent Photosensitizer in Targeted Cancer Therapy
IRDye 700DX: A Technical Guide to a Potent Photosensitizer in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles of IRDye 700DX, a near-infrared (NIR) phthalocyanine dye that has emerged as a powerful tool in the field of targeted cancer therapy, particularly in a modality known as photoimmunotherapy (PIT). We will delve into its chemical and physical properties, its mechanism of action, and provide detailed experimental protocols for its application.
Core Properties of IRDye 700DX
IRDye 700DX is a water-soluble silicon-phthalocyanine dye engineered for high photostability and fluorescence intensity. Its unique characteristics make it an ideal photosensitizer for biological applications. When conjugated to a targeting moiety, such as a monoclonal antibody, it can be selectively delivered to cancer cells. Subsequent activation with NIR light triggers a cytotoxic effect, leading to rapid and localized cell death.
Physicochemical and Spectroscopic Data
The fundamental properties of IRDye 700DX are summarized in the table below. These values are crucial for designing and interpreting experiments involving this dye.
| Property | Value |
| Chemical Formula | C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃[1][2] |
| Molecular Weight | 1954.22 g/mol [1][2] |
| Maximum Absorption | ~689 nm[3] |
| Maximum Emission | ~702 nm[3] |
| Molar Extinction Coefficient | 165,000 M⁻¹cm⁻¹ (in PBS), 210,000 M⁻¹cm⁻¹ (in methanol)[4] |
| Fluorescence Quantum Yield | 0.14 (in PBS), 0.24 (in methanol)[4], 0.12 (unbound), 0.99 (bound to BSA)[5] |
Mechanism of Action: A Dual-Pronged Attack
The cytotoxic effect of IRDye 700DX-antibody conjugates upon NIR light activation is primarily attributed to two distinct but potentially complementary mechanisms: photoinduced ligand release and the generation of reactive oxygen species (ROS).
Photoinduced Ligand Release and Hydrophobic Aggregation
The predominant mechanism of IRDye 700DX-mediated cytotoxicity is a unique photochemical reaction that leads to profound physical changes in the antibody-dye conjugate.[1] Upon absorption of NIR light, an axial ligand is released from the silicon-phthalocyanine core of the dye.[1] This cleavage event transforms the initially hydrophilic conjugate into a hydrophobic species.[1]
This sudden change in solubility causes the antibody-conjugates to aggregate on the cancer cell surface where they are bound. This aggregation is believed to induce significant physical stress on the cell membrane, leading to a loss of integrity, increased permeability to water, and ultimately, rapid necrotic cell death through bursting.[1]
Caption: The photoinduced ligand release mechanism of IRDye 700DX.
Generation of Reactive Oxygen Species (ROS)
In addition to the physical mechanism, IRDye 700DX can also function as a photosensitizer to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process is dependent on the presence of molecular oxygen. Upon excitation by NIR light, the dye can transfer its energy to surrounding oxygen molecules, converting them into a highly reactive state. This singlet oxygen can then oxidize various cellular components, including lipids in the cell membrane, leading to lipid peroxidation and a cascade of events that result in cell death. While this mechanism is recognized, recent evidence suggests it may be a secondary contributor to the overall cytotoxic effect compared to the ligand release pathway.
Caption: The generation of reactive oxygen species by IRDye 700DX.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments involving IRDye 700DX. These should be adapted based on the specific antibody, cell line, and experimental goals.
Conjugation of IRDye 700DX NHS Ester to an Antibody
This protocol describes the covalent attachment of IRDye 700DX N-hydroxysuccinimide (NHS) ester to a monoclonal antibody. The NHS ester reacts with primary amines on the antibody, forming a stable amide bond.
Materials:
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Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)
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IRDye 700DX NHS ester
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Anhydrous Dimethyl Sulfoxide (DMSO)
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0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
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Size-exclusion chromatography column (e.g., PD-10)
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Spectrophotometer
Procedure:
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Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in 0.1 M NaHCO₃ buffer.
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Dye Preparation: Immediately before use, dissolve the IRDye 700DX NHS ester in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction: Add the IRDye 700DX stock solution to the antibody solution at a molar ratio of dye to protein typically between 5:1 and 20:1.[5] The optimal ratio should be determined empirically for each antibody.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
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Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the first colored fraction, which contains the antibody-dye conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 689 nm (for IRDye 700DX).
Caption: Workflow for conjugating IRDye 700DX to an antibody.
In Vitro Photoimmunotherapy
This protocol outlines a typical experiment to assess the cytotoxicity of an IRDye 700DX-antibody conjugate on cancer cells in culture.
Materials:
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Cancer cell line expressing the target antigen
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Appropriate cell culture medium and supplements
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IRDye 700DX-antibody conjugate
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NIR light source with a wavelength centered around 690 nm
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Cell viability assay (e.g., MTT, Calcein-AM/Propidium Iodide)
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96-well plates
Procedure:
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Cell Seeding: Seed the target cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
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Incubation with Conjugate: Replace the culture medium with fresh medium containing the IRDye 700DX-antibody conjugate at various concentrations. Incubate for a sufficient time to allow for antibody binding (typically 1-6 hours). Include control wells with no conjugate and with unconjugated antibody.
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Washing: Gently wash the cells with PBS to remove unbound conjugate.
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NIR Light Irradiation: Add fresh culture medium to the wells and expose the cells to NIR light at a specific dose (e.g., 2-10 J/cm²). Include control wells that are not irradiated.
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Post-Irradiation Incubation: Incubate the cells for a period of time (e.g., 1-24 hours) to allow for cell death to occur.
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Viability Assessment: Assess cell viability using a standard assay.
In Vivo Photoimmunotherapy in a Mouse Model
This protocol provides a general framework for evaluating the efficacy of IRDye 700DX-based photoimmunotherapy in a tumor-bearing mouse model.
Materials:
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Immunodeficient mice (e.g., nude or SCID)
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Tumor cells for xenograft implantation
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IRDye 700DX-antibody conjugate
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NIR laser with a fiber optic diffuser for uniform light delivery
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Anesthesia
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Calipers for tumor measurement
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In vivo imaging system (optional, for fluorescence imaging)
Procedure:
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Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
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Conjugate Administration: Intravenously inject the IRDye 700DX-antibody conjugate into the tumor-bearing mice. The dose will depend on the antibody and its pharmacokinetics.
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Tumor Accumulation: Allow the conjugate to accumulate at the tumor site. This can range from 24 to 72 hours and can be monitored using in vivo fluorescence imaging.
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NIR Light Irradiation: Anesthetize the mice and deliver a specific dose of NIR light (e.g., 50-100 J/cm²) directly to the tumor using a laser and diffuser.
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Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor the general health and body weight of the mice.
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Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a time point defined by the study protocol. Tumor volumes are compared between treated and control groups.
Caption: General workflow for in vivo photoimmunotherapy.
Conclusion
IRDye 700DX stands as a cornerstone in the development of photoimmunotherapy. Its well-characterized physicochemical properties, coupled with a unique and potent mechanism of action, provide a robust platform for the selective destruction of cancer cells. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to harness the power of this innovative technology in the ongoing pursuit of more effective and targeted cancer treatments.
